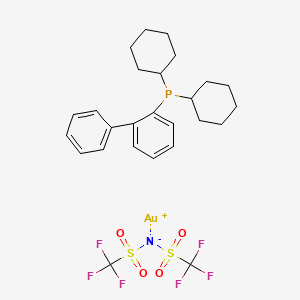
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) is a complex compound that combines the properties of gold with the unique characteristics of bis(trifluoromethylsulfonyl)azanide and dicyclohexyl-(2-phenylphenyl)phosphane. This compound is known for its stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) typically involves the reaction of gold chloride with dicyclohexyl-(2-phenylphenyl)phosphane in the presence of bis(trifluoromethylsulfonyl)azanide. The reaction is carried out under inert gas conditions, such as nitrogen or argon, at temperatures ranging from 2°C to 8°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized facilities equipped with advanced technology to handle the sensitive nature of the reactants and products .
Chemical Reactions Analysis
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can also be reduced to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction may produce gold(0) species .
Scientific Research Applications
Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and cyclization reactions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) involves its interaction with molecular targets through coordination chemistry. The gold center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include electron transfer and ligand exchange processes .
Comparison with Similar Compounds
Similar Compounds
- Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2,6-dimethoxyphenyl)phosphonium;gold(1+)
- Bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)ammonium;gold(1+)
- Bis(trifluoromethylsulfonyl)azanide;zinc(II)
Uniqueness
Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) is unique due to its specific combination of ligands and gold center, which imparts distinct reactivity and stability.
Properties
Molecular Formula |
C26H31AuF6NO4PS2 |
|---|---|
Molecular Weight |
827.6 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) |
InChI |
InChI=1S/C24H31P.C2F6NO4S2.Au/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;;/q;-1;+1 |
InChI Key |
BNWAOBDZVAQFCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


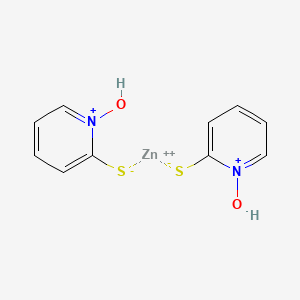



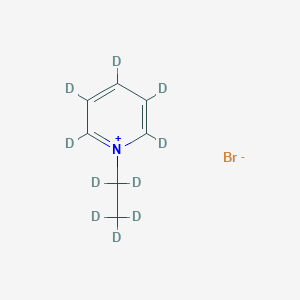
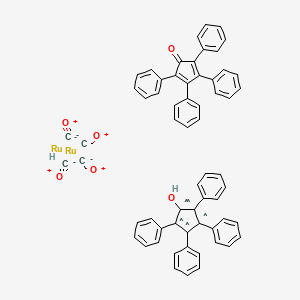
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)



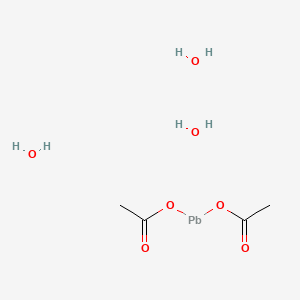

![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)
![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
